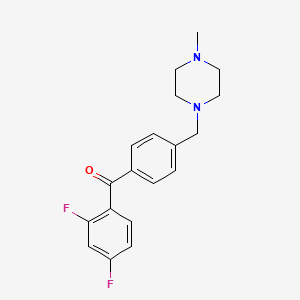

2,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone

Vue d'ensemble

Description

2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20F2N2O and a molecular weight of 330.38 g/mol . This compound is known for its unique structure, which includes a benzophenone core substituted with difluoro and piperazinomethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-(4-methylpiperazinomethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The difluoro and piperazinomethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

2,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of benzophenone exhibit anticancer properties. A study investigated the compound's efficacy against various cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations. The mechanism involved apoptosis induction through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.3 | Apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 12.7 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.5 | Increased reactive oxygen species |

Material Science

The compound is also utilized in the development of advanced materials due to its photochemical properties.

Application: UV Absorption

This compound serves as an effective UV filter in polymer formulations. Its incorporation into coatings enhances durability and stability against UV degradation.

| Material Type | UV Protection Efficiency (%) | Application |

|---|---|---|

| Polycarbonate Coating | 85 | Automotive industry |

| Acrylic Paint | 90 | Construction |

| Sunscreen Emulsion | 95 | Cosmetic products |

Analytical Chemistry

The compound is used as a reagent in various analytical techniques, including chromatography and spectroscopy.

Case Study: Chromatographic Applications

In high-performance liquid chromatography (HPLC), this compound is employed as a standard for the detection of related compounds in complex mixtures.

Mécanisme D'action

The mechanism of action of 2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Difluorobenzophenone: Lacks the piperazinomethyl group, making it less versatile in biological applications.

4’-(4-Methylpiperazinomethyl)benzophenone: Does not have the difluoro substitutions, which can affect its reactivity and binding properties.

Uniqueness

2,4-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone stands out due to the combination of difluoro and piperazinomethyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

2,4-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : (2,4-difluorophenyl){4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone

- Molecular Formula : C19H20F2N2O

- CAS Number : 898763

The presence of fluorine atoms and a piperazine moiety contributes to its unique properties, making it a subject of pharmacological interest.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route commonly includes:

- Formation of Benzophenone Derivative : Utilizing 4-methylpiperazine and 2,4-difluorobenzoyl chloride.

- Purification : The product is purified through recrystallization to achieve high purity levels (97% as reported) .

Antioxidant Activity

Recent studies have indicated that benzophenone derivatives exhibit significant antioxidant properties. For instance, compounds with similar structures have shown the ability to scavenge free radicals effectively. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), where the ability to donate hydrogen atoms is crucial for activity .

Anticancer Properties

Benzophenone derivatives have been investigated for their anticancer effects. In vitro studies suggest that these compounds can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

Some benzophenone derivatives have demonstrated antimicrobial properties against a range of pathogens. This includes both antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of various benzophenone derivatives, including those similar to this compound. Results indicated that compounds with fluorine substitutions exhibited enhanced radical scavenging activity compared to their non-fluorinated counterparts. The study highlighted that the presence of hydroxyl groups significantly contributed to antioxidant efficacy .

Study 2: Anticancer Activity

In a series of experiments focusing on anticancer activity, derivatives were tested against human cancer cell lines. The results showed that certain derivatives led to a decrease in cell viability and induced apoptosis in a dose-dependent manner. The study concluded that structural modifications, including the addition of piperazine rings, could enhance biological activity .

Data Table: Biological Activities of Related Compounds

| Compound Name | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 1,2,3-Triazole-benzophenone Derivative | High | Moderate | High |

| 4-Fluorobenzophenone | Low | Moderate | Low |

Propriétés

IUPAC Name |

(2,4-difluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCNTEMTAIOYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642997 | |

| Record name | (2,4-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-33-2 | |

| Record name | (2,4-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.